molecular formula C7H10O3 B1625698 Ethyl 2,3-dihydro-4-furoate CAS No. 53750-82-6

Ethyl 2,3-dihydro-4-furoate

Cat. No.: B1625698
CAS No.: 53750-82-6
M. Wt: 142.15 g/mol
InChI Key: XPYPIHREWYSUPQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-4-furoate is an organic compound with the molecular formula C7H10O3. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group attached to a dihydrofuran ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydro-4-furoate typically involves the esterification of 2,3-dihydro-4-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,3-dihydro-4-furoic acid+ethanolsulfuric acidethyl 2,3-dihydro-4-furoate+water\text{2,3-dihydro-4-furoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2,3-dihydro-4-furoic acid+ethanolsulfuric acid​ethyl 2,3-dihydro-4-furoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. First, a 4-acyl-2,3-dihydrofuran is converted to a 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate. This intermediate is then treated with a strong base to produce the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dihydro-4-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: 2,3-dihydro-4-furoic acid.

    Reduction: Ethyl 2,3-dihydro-4-furanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2,3-dihydro-4-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-4-furoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 2-furoate: Similar structure but lacks the dihydro modification.

    Methyl 2,3-dihydro-4-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its dihydrofuran ring, which imparts distinct chemical and biological properties compared to other furan derivatives. Its specific ester group also influences its reactivity and applications .

Properties

IUPAC Name

ethyl 2,3-dihydrofuran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(8)6-3-4-9-5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYPIHREWYSUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482265
Record name ETHYL 2,3-DIHYDRO-4-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-82-6
Record name ETHYL 2,3-DIHYDRO-4-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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